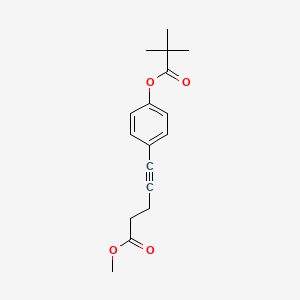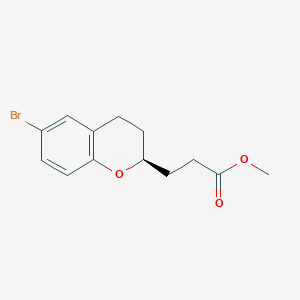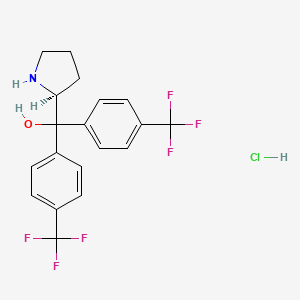
tert-Butyl (R)-(1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-Butyl (R)-(1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethyl)carbamate is a compound of significant interest in various scientific fields. Known for its intricate structure, this compound boasts a unique combination of functional groups that makes it a versatile entity in organic synthesis and research applications. Its structure features a tert-butyl carbamate moiety linked to a phenyl ring, which is further connected to a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (R)-(1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethyl)carbamate generally follows a multistep approach:
Starting Material Preparation: : Initially, 4,4,5,5-tetramethyl-1,3,2-dioxaborolane is synthesized or sourced commercially.
Formation of the Phenyl Ring: : A phenyl ring is introduced through electrophilic aromatic substitution reactions.
Attachment of the Carbamate Group: : The tert-butyl carbamate group is attached via nucleophilic substitution reactions.
Industrial Production Methods
In an industrial context, the compound is produced through a scaled-up version of the laboratory synthesis, often involving:
Bulk Reagents: : Utilizing large quantities of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane and phenyl precursors.
Optimized Reaction Conditions: : Employing high-pressure reactors and automated control systems to ensure consistent quality and yield.
Purification: : Techniques such as recrystallization and chromatography are used for purification.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The compound can undergo oxidation to form corresponding phenols.
Reduction: : Reduction reactions can convert certain functional groups to amines or alcohols.
Substitution: : The phenyl ring allows for further substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, Chromium trioxide.
Reducing Agents: : Lithium aluminum hydride, Sodium borohydride.
Substituting Agents: : Alkyl halides, Acyl chlorides.
Major Products Formed
Phenolic derivatives
Amines
Alcohols
Substituted aromatic compounds
Applications De Recherche Scientifique
In Chemistry
Tert-Butyl (R)-(1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethyl)carbamate is used as a reagent in organic synthesis, particularly in cross-coupling reactions such as Suzuki-Miyaura coupling.
In Biology
The compound is explored for its potential in drug discovery, acting as an intermediate in the synthesis of biologically active molecules.
In Medicine
It may serve as a precursor in the synthesis of pharmaceuticals targeting specific biological pathways.
In Industry
Industrially, the compound finds use in the production of advanced materials and polymers due to its stability and reactivity.
Mécanisme D'action
Molecular Targets and Pathways
In biological systems, the compound interacts with various enzymes and receptors. Its mechanism often involves:
Binding to active sites on enzymes, altering their activity.
Modulating receptor functions to influence cellular pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic Acid Derivatives: : Such as 4-phenylboronic acid.
Tert-Butyl Carbamates: : Like tert-Butyl (4-hydroxyphenyl)carbamate.
Uniqueness
Tert-Butyl (R)-(1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethyl)carbamate stands out due to its combined structural features, offering unique reactivity patterns and applications compared to its analogs.
The compound's versatility and significance in various scientific domains make it a subject of ongoing research and industrial interest. Whether in the lab or in industrial settings, its unique properties continue to inspire new applications and innovations.
Propriétés
IUPAC Name |
tert-butyl N-[(1R)-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30BNO4/c1-13(21-16(22)23-17(2,3)4)14-9-11-15(12-10-14)20-24-18(5,6)19(7,8)25-20/h9-13H,1-8H3,(H,21,22)/t13-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPLFZBDHCQYOBY-CYBMUJFWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(C)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)[C@@H](C)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30BNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(5aR,10bS)-2-Phenyl-5a,10b-dihydro-4H,6H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-iumtetrafluoroborate](/img/structure/B8089909.png)
![(5S)?-?5,?6-?Dihydro-?5-?(phenylmethyl)?-?2-?(2,?4,?6-?trimethylphenyl)?-?8H-?1,?2,?4-?triazolo[3,?4-?c]?[1,?4]?oxazinium tetrafluoroborate](/img/structure/B8089923.png)
![6,7-Dihydro-2-phenyl-5H-Pyrrolo[2,1-c]-1,2,4-triazolium tetrafluoroborate](/img/structure/B8089944.png)



![2-[(8Bs)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl]acetonitrile](/img/structure/B8089975.png)
![(S)-3-(tert-Butyl)-4-(2,6-diphenoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B8089981.png)






